molecular formula C15H15BrN4O2 B2383598 (5-Bromopyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034633-51-5

(5-Bromopyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone

Numéro de catalogue: B2383598
Numéro CAS: 2034633-51-5
Poids moléculaire: 363.215
Clé InChI: FKAPLFROAQYHIN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(5-Bromopyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 5-position and a methanone group linked to a piperidine moiety. The piperidine ring is further modified by a pyrimidin-4-yloxy group at the 3-position.

Propriétés

IUPAC Name

(5-bromopyridin-3-yl)-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN4O2/c16-12-6-11(7-18-8-12)15(21)20-5-1-2-13(9-20)22-14-3-4-17-10-19-14/h3-4,6-8,10,13H,1-2,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAPLFROAQYHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CN=C2)Br)OC3=NC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Formation of the Bromopyridine Intermediate

The synthesis begins with the preparation of the 5-bromopyridine-3-carboxylic acid intermediate. This step typically involves bromination of pyridine derivatives under controlled conditions. For example, 3-cyanopyridine undergoes regioselective bromination using N-bromosuccinimide (NBS) in the presence of Lewis acids such as FeCl₃. The reaction proceeds at 60–80°C in dichloromethane (DCM) , yielding 5-bromo-3-cyanopyridine with >85% purity. Subsequent hydrolysis of the nitrile group using H₂SO₄ (conc.) at 120°C produces the corresponding carboxylic acid.

Key Data Table: Bromopyridine Intermediate Synthesis

Parameter Value
Starting Material 3-Cyanopyridine
Brominating Agent N-Bromosuccinimide (NBS)
Catalyst FeCl₃
Temperature 60–80°C
Solvent Dichloromethane (DCM)
Yield 85–90%

Synthesis of the Pyrimidinyl-Piperidine Intermediate

The 3-(pyrimidin-4-yloxy)piperidine moiety is synthesized via a nucleophilic aromatic substitution (SNAr) reaction. 4-Chloropyrimidine reacts with piperidin-3-ol in the presence of K₂CO₃ as a base and dimethylformamide (DMF) as the solvent. The reaction is conducted under nitrogen atmosphere at 100–110°C for 12–16 hours , achieving 70–75% conversion. Purification via column chromatography (SiO₂, hexane/EtOAc 3:1) enhances the intermediate’s purity to >95%.

Coupling Reaction via Palladium Catalysis

The final step involves coupling the two intermediates using a palladium-catalyzed cross-coupling reaction. The bromopyridine carboxylic acid is first converted to its acid chloride using SOCl₂ at reflux conditions (70°C) . Subsequent reaction with 3-(pyrimidin-4-yloxy)piperidine in the presence of Pd(PPh₃)₄ (5 mol%) and triethylamine (Et₃N) in tetrahydrofuran (THF) at room temperature yields the target compound.

Key Data Table: Coupling Reaction Optimization

Parameter Optimized Value
Catalyst Pd(PPh₃)₄ (5 mol%)
Base Triethylamine (Et₃N)
Solvent Tetrahydrofuran (THF)
Temperature 25°C (ambient)
Reaction Time 6–8 hours
Final Yield 65–70%

Industrial Production Methods

High-Throughput Reactor Systems

Industrial-scale synthesis employs continuous-flow reactors to enhance reproducibility and yield. A study comparing batch vs. flow systems demonstrated a 15% increase in yield (from 70% to 85%) when using microreactor technology . The homogeneous mixing and precise temperature control in flow systems reduce side reactions, particularly the formation of dehalogenated byproducts .

Advanced Purification Techniques

Post-synthesis purification utilizes supercritical fluid chromatography (SFC) with CO₂/ethanol mobile phases . This method achieves 99.5% purity while reducing solvent waste by 40% compared to traditional column chromatography.

Comparative Analysis of Alternative Methods

Ullmann-Type Coupling vs. Palladium Catalysis

A patent (US11780853B2) describes an alternative Ullmann-type coupling using copper(I) iodide as a catalyst. While this method avoids expensive palladium complexes, it requires higher temperatures (150°C) and yields are lower (50–55%).

Enzymatic Hydrolysis for Intermediate Modification

Recent advances explore lipase-catalyzed hydrolysis to resolve racemic mixtures in the piperidine intermediate. Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether (MTBE) achieves 98% enantiomeric excess (ee) for the (S)-enantiomer.

Challenges and Optimization Strategies

Halogen Retention During Coupling

The bromine atom’s susceptibility to β-hydride elimination necessitates strict control of reaction conditions. Adding 2,6-di-tert-butylpyridine as a proton sponge suppresses this side reaction, improving bromine retention from 75% to 92%.

Solvent Selection for Catalytic Efficiency

A solvent screening study revealed that 1,4-dioxane outperforms THF in palladium-catalyzed reactions, increasing turnover number (TON) from 1,200 to 1,800.

Analyse Des Réactions Chimiques

Types of Reactions

(5-Bromopyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperidine and pyrimidine rings.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can modify the functional groups on the piperidine and pyrimidine rings .

Mécanisme D'action

The mechanism of action of (5-Bromopyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridine Derivatives

Compound A: (5-Bromo-2-chloropyridin-3-yl)methanol ()

  • Key Differences: Unlike the target compound, this derivative lacks the methanone-piperidine-pyrimidine motif. Instead, it has a methanol group and a chlorine atom at the 2-position of the pyridine ring.
  • The methanol group may enhance solubility but limit lipophilicity compared to the methanone group.
  • Reference :

Compound B: [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone ()

  • Key Differences: This compound replaces the bromopyridine and piperidine-pyrimidine moieties with a pyrazole-indole-phenyl system linked to a methanone.
  • Functional Impact: The indole and pyrazole groups enable strong π-π stacking and hydrogen bonding, which are absent in the target compound.
  • Reference :

Compound C : 1-(5-Bromopyridin-3-ylsulfonyl)-N,N-diethylpiperidin-4-amine ()

  • Key Differences: A sulfonyl group replaces the methanone, and the piperidine is substituted with diethylamine.
  • Reference :

Piperidine-Methanone Derivatives in Patent Literature ()

Several patented compounds share the piperidine-methanone scaffold but differ in substituents:

  • (R)-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone: Features a fused imidazo-pyrrolo-pyrazine heterocycle and a difluorocyclobutyl group. Comparison: The imidazo-pyrrolo-pyrazine system introduces bulkier aromaticity, likely enhancing kinase inhibition via ATP-binding pocket interactions. The target compound’s pyrimidin-4-yloxy group offers a simpler ether linkage for hydrogen bonding.
  • (R)-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(4,4-difluoropiperidin-1-yl)methanone: Includes a difluoropiperidine instead of pyrimidin-4-yloxy. Comparison: Fluorine atoms improve metabolic stability and lipophilicity, whereas the pyrimidin-4-yloxy group may enhance solubility and target specificity.

Functional Group Influence on Physicochemical Properties

Feature Target Compound Compound A () Compound C ()
Pyridine Substitution 5-Bromo 5-Bromo, 2-chloro 5-Bromo
Key Functional Group Methanone Methanol Sulfonyl
Heterocyclic Chain Piperidine-pyrimidin-4-yloxy None Piperidine-diethylamine
Potential Interactions Halogen bonding, H-bonding H-bonding (methanol) Acidic sulfonyl, H-bonding

Activité Biologique

(5-Bromopyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a brominated pyridine ring, a piperidine moiety, and a pyrimidine derivative linked through an ether bond. Its structural uniqueness suggests promising applications in various therapeutic areas, including anti-inflammatory and anticancer treatments.

Anti-inflammatory Properties

Research indicates that compounds similar to This compound exhibit significant anti-inflammatory activity. Specifically, studies have shown that such compounds can inhibit nitric oxide (NO) secretion in macrophages, which is a critical mediator in inflammatory responses. This inhibition could potentially lead to reduced inflammation in various pathological conditions.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Similar structures have demonstrated the ability to target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of these kinases may lead to reduced proliferation of cancer cells.

Case Studies

  • Cell Proliferation Assays : In vitro studies using cell lines such as HeLa and MCF-7 have shown that compounds with similar structures to This compound can effectively inhibit cell proliferation, suggesting potential as anticancer agents .
  • Mechanistic Studies : The binding affinity of this compound to specific proteins involved in cancer pathways has been explored. For example, molecular docking studies indicate that it may interact favorably with matrix metalloproteinases (MMPs), which play roles in tumor progression and metastasis .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds with structural similarities and their respective biological activities:

Compound NameStructure FeaturesBiological Activity
Compound APyridine, PiperidineAnti-inflammatory
Compound BBrominated PyrimidineAnticancer
Compound CEther-linked PiperidineAntiviral

This comparative analysis highlights the unique combination of bromination and the presence of both pyridine and pyrimidine rings in This compound , potentially enhancing its biological activity compared to other compounds.

The mechanism by which This compound exerts its biological effects likely involves binding to specific molecular targets within cells. This binding may inhibit enzyme activity or disrupt cellular signaling pathways, leading to effects such as apoptosis in cancer cells or modulation of inflammatory responses.

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions that allow for the precise formation of its complex structure. Understanding the synthetic pathways can provide insights into optimizing yield and purity for further biological evaluation.

Q & A

Q. What are the established synthetic routes for (5-Bromopyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

Alkylation/Coupling : Reacting a bromopyridine derivative with a functionalized piperidine precursor. For example, microwave-assisted Suzuki coupling (140°C, argon atmosphere) using palladium catalysts, as seen in analogous pyridine-piperidine hybrids .

Oxy-functionalization : Introducing the pyrimidinyloxy group via nucleophilic substitution under basic conditions.

Purification : Column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) achieves >95% purity. Yield optimization requires temperature control and catalyst tuning (e.g., bis(triphenylphosphine)palladium(II) dichloride) .

Q. Table 1: Representative Synthesis Data from Analogous Compounds

StepReagents/ConditionsYieldPurityReference
CouplingPd(PPh₃)₂Cl₂, 140°C, Ar89.4%95%
DeprotectionTFA in CH₂Cl₂11.1%90%

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of the pyrimidinyloxy and bromopyridinyl groups. For example, coupling constants in aromatic regions distinguish substitution patterns .
  • HRMS : Validate molecular formula (e.g., C₁₆H₁₄BrN₃O₂ requires exact mass 371.0212). Discrepancies >2 ppm suggest impurities .
  • FT-IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches.

Q. What preliminary biological assays are recommended to screen its activity?

Methodological Answer:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) at 10 µM–1 mM concentrations. Compare IC₅₀ values with controls .
  • Cellular Uptake : Radiolabel the compound or use LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa) .
  • Cytotoxicity : MTT assays at 24–72 hours; EC₅₀ < 50 µM warrants further study .

Advanced Research Questions

Q. How can computational modeling predict target binding modes and selectivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of kinases or GPCRs. Focus on hydrogen bonding with the pyrimidinyloxy group and hydrophobic interactions with the bromopyridinyl ring .
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-receptor complexes. RMSD >3 Å suggests poor binding .
  • Pharmacophore Mapping : Align with known inhibitors (e.g., ATP-binding pocket residues) to prioritize targets .

Q. How should researchers address contradictions in reported bioactivity data?

Methodological Answer:

  • Assay Validation : Replicate studies using standardized protocols (e.g., CLIA-certified labs). Control for variables like solvent (DMSO vs. saline) and cell passage number .
  • Meta-Analysis : Pool data from ≥3 independent studies. Use Cohen’s d to quantify effect sizes; d >0.8 indicates robust activity .
  • Orthogonal Assays : Confirm enzyme inhibition with SPR (surface plasmon resonance) if fluorescence assays show variability .

Q. What strategies improve solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt Formation : React with HCl or sodium citrate to enhance aqueous solubility.
  • Nanoparticle Encapsulation : Use PLGA or liposomes (70–200 nm diameter) for sustained release. Characterize with DLS and TEM .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the piperidine nitrogen, monitored by LC-MS stability assays .

Q. Table 2: Physicochemical Optimization Parameters

ParameterTargetMethod
LogP<3shake-flask HPLC
Solubility>50 µM in PBSUV-Vis spectroscopy
Plasma Stabilityt₁/₂ > 6 hLC-MS/MS

Q. How can NMR and X-ray crystallography resolve stereochemical uncertainties?

Methodological Answer:

  • NOESY NMR : Detect spatial proximity between piperidinyl protons and pyrimidinyloxy groups to assign chair/boat conformations .
  • X-ray Crystallography : Grow crystals via vapor diffusion (e.g., 1:1 acetonitrile/water). Refine structures with SHELX; anisotropic displacement parameters validate bond lengths .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.